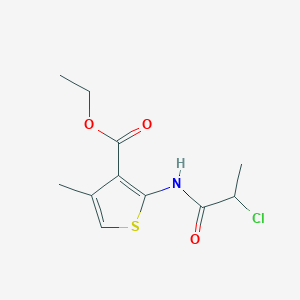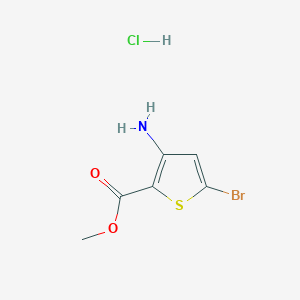
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Vue d'ensemble
Description
“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 1820607-06-4. It has a molecular weight of 272.55 and its IUPAC name is methyl 3-amino-5-bromo-2-thiophenecarboxylate hydrochloride . It is stored at temperatures between 0-5°C and has a purity of 97%. The physical form of this compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is 1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Physical And Chemical Properties Analysis
“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is an off-white solid . It has a molecular weight of 272.55 . The compound is stored at temperatures between 0-5°C .
Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
Reactions with Chlorosulfonic Acid
Thiophene-2-carboxanilide derivatives, including those with bromo substitutions, can react with chlorosulfonic acid to yield sulfonyl chlorides. These react with amino acids to produce derivatives, with several methyl esters prepared from these products. This is a significant aspect of chemical synthesis involving thiophene compounds (El-Sayed, 1998).
Formation of Thienopyrimidinones
Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates can further react with primary amines, hydrazine, and other compounds to yield thieno-pyrimidinones, which are significant in the study of heterocyclic compounds (Hajjem et al., 2010).
Synthesis of Novel Thiophene-Containing Compounds
Thiophene-containing compounds have been synthesized with interesting biological activities, including anticancer, antibacterial, and antifungal properties. These compounds often involve modifications of thiophene carboxylic acid esters (Mabkhot et al., 2017).
Structural and Spectral Analysis
Crystal Structure Studies
The crystal structure of similar thiophene derivatives, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been studied. This includes analysis of the thiophene ring, substitution patterns, and intra- and intermolecular interactions, which are vital for understanding the properties of these compounds (Vasu et al., 2004).
Spectroscopic Characterization
The spectral data (such as NMR and mass spectrometry) of thiophene derivatives, including those with carboxylic acid ester substitutions, are crucial for their characterization and understanding of their chemical properties (El-Sayed, 1998).
Biological Activity
Antimicrobial Properties
Some thiophene derivatives exhibit promising antimicrobial activity, including action against bacterial strains like E. coli and fungi. This highlights their potential in developing new antibacterial and antifungal agents (Mabkhot et al., 2017).
Potential in Antitumor Therapy
Thiophene compounds have been evaluated for their cytotoxicity against cancer cell lines. Their synthesis and modifications, like the introduction of amino groups, play a crucial role in determining their potential as antitumor agents (Liu et al., 2006).
Safety And Hazards
When handling “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Propriétés
IUPAC Name |
methyl 3-amino-5-bromothiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFVKWQXGICMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




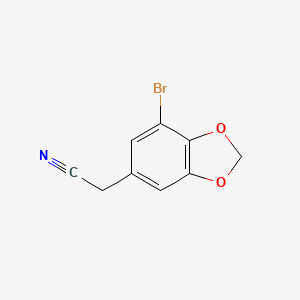
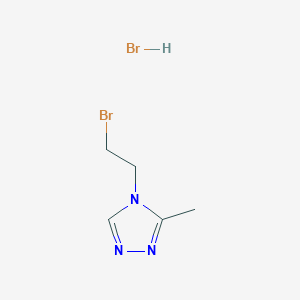
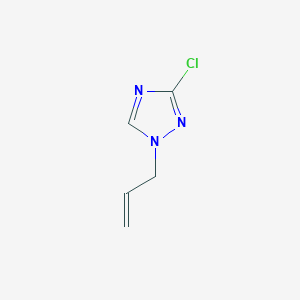
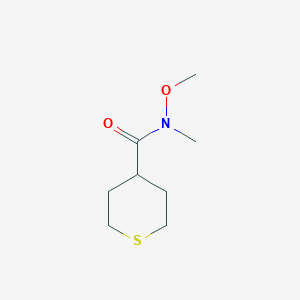
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
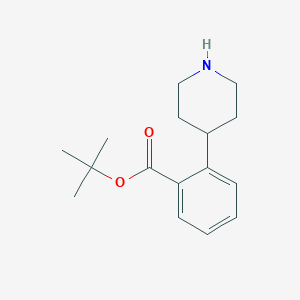
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
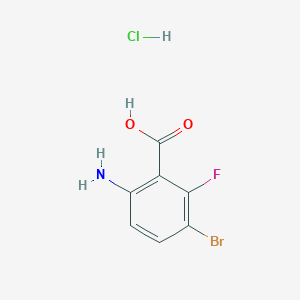
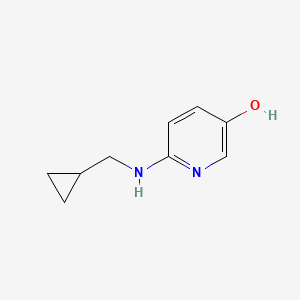
![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)
